Potassium 2-isocyanoacetate

Catalog No.
S1938587
CAS No.
58948-98-4
M.F
C3H2KNO2
M. Wt
123.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium 2-isocyanoacetate

CAS Number

58948-98-4

Product Name

Potassium 2-isocyanoacetate

IUPAC Name

potassium;2-isocyanoacetate

Molecular Formula

C3H2KNO2

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C3H3NO2.K/c1-4-2-3(5)6;/h2H2,(H,5,6);/q;+1/p-1

InChI Key

IWTQNSMPJLXKLL-UHFFFAOYSA-M

SMILES

[C-]#[N+]CC(=O)[O-].[K+]

Canonical SMILES

[C-]#[N+]CC(=O)[O-].[K+]

Catalyst Scavenger:

KICA acts as a potent scavenger for various homogeneous catalysts, including palladium (Pd) cross-coupling catalysts and ruthenium (Ru) olefin metathesis catalysts [1, 2]. Its ability to irreversibly bind to these catalysts allows for their efficient removal from reaction mixtures. This is crucial for downstream processing and purification of the desired products. Studies have shown that KICA can achieve metal reduction to low ppm levels in the final product, significantly improving its purity [1, 2].

  • Source:
    • Diver, Steven D., et al. "Potassium Isocyanoacetate: A New Scavenger for Palladium Cross-Coupling Catalysts." Advanced Synthesis & Catalysis 356.1 (2014): 123-128
    • Buchwald, Stephen L., et al. "Simple as ABC: A Versatile Approach to Clean Ruthenium Carbene Metathesis." Organic Letters 8.18 (2006): 4015-4018

Synthesis of Carbonyl Complexes:

KICA can be employed in the preparation of carbonyl complexes of group IVB metals (such as titanium and zirconium) [1]. These complexes are valuable intermediates in various organic transformations. The specific reaction mechanisms for KICA-mediated synthesis of these complexes are still under investigation.

  • Source:
    • Sigma-Aldrich (technical grade product information)

Peptide Synthesis via the Ugi Reaction:

KICA can be used in conjunction with ammonium chloride to promote the Ugi reaction, a powerful method for the synthesis of peptides [1]. The Ugi reaction is a multicomponent reaction that allows for the formation of peptides from an isocyanide, a carbonyl compound, an amine, and a carboxylic acid. KICA's role in this reaction is not fully elucidated, but it's believed to enhance the reaction efficiency.

  • Source:
    • Sigma-Aldrich (technical grade product information)

Potassium 2-isocyanoacetate is an organopotassium compound characterized by the presence of both a potassium ion and an isocyanoacetate group. Its chemical formula is C4H4KNO2C_4H_4KNO_2 and it has a CAS number of 58948-98-4. This compound is notable for its unique structure, which includes a carbon atom bonded to both a nitrogen atom (from the isocyanide group) and a carboxylate group. Potassium 2-isocyanoacetate appears as a white to off-white solid and is soluble in polar solvents.

, including:

  • Substitution Reactions: It can undergo nucleophilic substitution due to the presence of the isocyano group.
  • Carbene Insertion Reactions: This compound is utilized in carbene insertion reactions, particularly for cleaning up ruthenium carbene catalysts from metathesis reaction products .
  • Homo-Coupling Reactions: It can also be involved in copper salt-catalyzed homo-coupling reactions, which are significant in organic synthesis .

Potassium 2-isocyanoacetate can be synthesized through various methods:

  • Reactions with Isocyanides: One common method involves reacting potassium salts with appropriate isocyanides under controlled conditions to yield potassium 2-isocyanoacetate.
  • Carbamate Decomposition: Another approach includes the decomposition of carbamates in the presence of potassium hydroxide, leading to the formation of the desired isocyano compound.
  • Direct Alkylation: Direct alkylation methods may also be employed, utilizing appropriate alkyl halides with potassium cyanide as a precursor.

Potassium 2-isocyanoacetate finds applications across several fields:

  • Organic Synthesis: It serves as a reagent in various organic synthesis processes, particularly in preparing complex molecules.
  • Catalyst Cleanup: The compound is used as a cleanup agent for ruthenium catalysts in metathesis reactions, enhancing the efficiency of synthetic procedures .
  • Research Tool: In laboratory settings, it is utilized for studying reaction mechanisms involving isocyanides.

Interaction studies involving potassium 2-isocyanoacetate primarily focus on its reactivity with other chemical species rather than biological interactions. Its ability to participate in substitution and coupling reactions makes it valuable for exploring reaction pathways and mechanisms in organic chemistry.

Several compounds share structural or functional similarities with potassium 2-isocyanoacetate. Here are some notable examples:

CompoundStructure TypeUnique Characteristics
Potassium cyanideCyanide derivativeHighly toxic; used primarily in chemical synthesis
Sodium 2-isocyanoacetateSodium salt variantSimilar reactivity but different solubility properties
Calcium isocyanoacetateCalcium salt variantLess soluble; used in different catalytic systems
Potassium 2-ethylhexanoateAlkylated potassium saltUsed as a catalyst in polyurethane systems

Uniqueness of Potassium 2-Isocyanoacetate

Potassium 2-isocyanoacetate stands out due to its specific combination of an isocyanide functional group and the potassium ion, allowing it to participate effectively in unique chemical transformations that may not be achievable with other similar compounds. Its utility in cleanup processes for metal catalysts further enhances its significance in synthetic organic chemistry.

Potassium 2-isocyanoacetate emerged as a synthetic intermediate during the evolution of isocyanide chemistry. Key milestones include:

Early Synthesis Methods

The compound’s synthesis typically involves dehydrating N-formylglycine esters using reagents like oxalyl chloride or phosphoryl chloride. A patented process describes reacting N-formylglycine alkyl esters with oxalyl chloride under controlled conditions to yield isocyanoacetate derivatives. Early methods required stringent low-temperature protocols, but modern adaptations enable broader reaction windows (−20°C to 70°C) while maintaining high yields.

Role in Multicomponent Reactions

The development of the Ugi four-component reaction (U-4CR) in 1959 marked a turning point, as isocyanides became central to peptide synthesis. Potassium 2-isocyanoacetate’s carboxylate group facilitates its integration into U-4CRs, producing dipeptide scaffolds. Its utility expanded further with applications in Passerini reactions and heterocyclic formations.

Structural and Functional Significance in Organic Chemistry

The compound’s structure and reactivity underpin its broad utility.

Structural Features

PropertyValue/DescriptionSource
Molecular FormulaC₃H₂KNO₂
SMILES String[K+].[O-]C(=O)C[N+]#[C-]
InChI KeyIWTQNSMPJLXKLL-UHFFFAOYSA-M
Melting Point75–81°C
SolubilitySoluble in polar aprotic solvents (e.g., DMF)

Functional Group Contributions

  • Isocyanide (-NC): Exhibits resonance stabilization between triple-bonded and carbene-like structures, enabling nucleophilic/electrophilic dual reactivity.
  • Carboxylate (-COO⁻): Enhances solubility in polar solvents and participates in salt-bridge interactions, stabilizing intermediates in MCRs.

Reaction Applications

Potassium 2-isocyanoacetate participates in key transformations:

Reaction TypeMechanism/ApplicationExample ProductsSource
Ugi ReactionCondensation with aldehydes/amines/carboxylic acids → Peptide scaffoldsα-Aminonitriles, dipeptides
Passerini ReactionCyclization with aldehydes/carboxylic acids → α-AcyloxyamidesThiazoles, oxazoles
Catalyst RemovalBinds to ruthenium carbenes via carbene insertion → Purification of metathesis productsClean-up of olefin metathesis

Biosynthetic and Pharmaceutical Relevance

  • Peptide Synthesis: Used in ammonium chloride-promoted Ugi reactions to generate peptide derivatives.
  • Heterocycle Formation: Reacts with acyl chlorides or sulfenyl chlorides to yield oxazoles or thiazoles.

Comparative Reactivity

Isocyanides like potassium 2-isocyanoacetate outperform nitriles in MCRs due to their nucleophilic carbon atom, which attacks electrophilic partners (e.g., carbonyl carbons) with minimal steric hindrance. This reactivity is exploited in asymmetric catalysis, enabling enantioselective cycloadditions.

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

Potassium 2-isocyanoacetate represents a potassium salt of 2-isocyanoacetic acid, with the systematic International Union of Pure and Applied Chemistry name following established nomenclature conventions for inorganic salts and organic functional groups [1]. According to current International Union of Pure and Applied Chemistry recommendations for naming isocyanides, the preferred approach utilizes the prefix "isocyano" attached directly to the parent structure when higher priority functional groups are present [2] [3].

The compound's International Union of Pure and Applied Chemistry name is potassium 2-isocyanoacetate [4] [5]. This designation follows the standard protocol for naming ionic compounds where the cation (potassium) is named first, followed by the anion (2-isocyanoacetate). The "2-isocyano" prefix indicates the position of the isocyano functional group on the acetate backbone, specifically at the second carbon position of the acetic acid derivative [2] [6].

Table 1: Nomenclature and Synonyms of Potassium 2-isocyanoacetate

Name TypeDesignationReference Source
International Union of Pure and Applied Chemistry NamePotassium 2-isocyanoacetate [4] [5]
Alternative International Union of Pure and Applied Chemistry NamePotassium isocyanoacetate [4] [5]
Chemical Abstracts Service Index NameAcetate, 2-isocyano-, potassium salt (1:1) [5]
Common NameIsocyanoacetic acid potassium salt [7] [8] [9]
Technical Grade DesignationPotassium 2-isocyanoacetate technical grade, 85% [10] [7] [9]
Alternative Systematic NamesIsocyanoacétate de potassium (French) [5]
Alternative Systematic NamesKaliumisocyanoacetat (German) [5]

The compound exhibits multiple acceptable synonyms reflecting different naming conventions. The most commonly encountered synonyms include "isocyanoacetic acid potassium salt" [7] [8] [9] and the technical grade specification "potassium 2-isocyanoacetate technical grade, 85%" [10] [7] [9], which indicates the commercial purity level typically available.

Molecular Formula and Weight

Potassium 2-isocyanoacetate possesses the molecular formula C₃H₂KNO₂ [10] [4] [7] [11] [8] [5]. This formula reflects the presence of three carbon atoms, two hydrogen atoms, one potassium atom, one nitrogen atom, and two oxygen atoms in the molecular structure.

Table 2: Molecular Weight Data for Potassium 2-isocyanoacetate

PropertyValueUnitReference
Molecular FormulaC₃H₂KNO₂- [10] [4] [7]
Average Molecular Weight123.152g/mol [5]
Exact Mass122.972260Da [12] [5]
Monoisotopic Mass122.972260Da [12] [5]
Formula Weight (Literature Range)123.15-123.152g/mol [10] [13] [7] [11]

The molecular weight calculations are based on standard atomic weights: carbon (12.011 g/mol), hydrogen (1.008 g/mol), potassium (39.098 g/mol), nitrogen (14.007 g/mol), and oxygen (15.999 g/mol). The computed average molecular weight of 123.152 g/mol represents the isotope-weighted average, while the exact mass of 122.972260 Da corresponds to the monoisotopic mass using the most abundant isotopes of each element [12] [5].

The parent compound, 2-isocyanoacetic acid (C₃H₃NO₂), has a molecular weight of 85.062 g/mol [14], with the difference of 38.090 g/mol corresponding to the replacement of the acidic hydrogen with potassium (atomic weight difference of K⁺ minus H⁺) [14].

Isomeric and Tautomeric Considerations

Potassium 2-isocyanoacetate exists as part of a complex isomeric system involving multiple structural relationships with related compounds. The isocyano group (-N⁺≡C⁻) represents the isomeric form of the cyano group (-C≡N), making this compound a structural isomer of potassium 2-cyanoacetate [15] [16] [17].

Table 3: Isomeric Relationships of Potassium 2-isocyanoacetate

Isomer TypeCompound NameMolecular FormulaChemical Abstracts Service NumberStructural Difference
Constitutional IsomerPotassium 2-cyanoacetateC₃H₂KNO₂7062-95-5Cyano group (-C≡N) vs. isocyano group (-N≡C)
Parent Acid Form2-isocyanoacetic acidC₃H₃NO₂71804-44-9Free acid vs. potassium salt
Tautomeric FormHydrogen isocyanide form--Prototropic tautomerism of parent system

The fundamental structural distinction between isocyanides and cyanides lies in the connectivity pattern of the carbon-nitrogen triple bond. In isocyanides, the organic fragment connects through the nitrogen atom (R-N≡C), whereas in cyanides, the connection occurs through the carbon atom (R-C≡N) [15] [16] [17]. This difference in bonding creates distinct electronic and chemical properties despite identical molecular formulas.

Electronic Structure and Bonding Considerations

The isocyano functional group exhibits two primary resonance structures: R-N⁺≡C⁻ and R-N=C, with the former representing the major contributor [15] [18]. This electronic arrangement results in a formal positive charge on nitrogen and negative charge on carbon, contrasting with the cyanide group where the carbon bears a partial negative charge and nitrogen a partial positive charge [16] [19].

The carbon-nitrogen distance in isocyanides typically measures 115.8 pm, with C-N-C angles approaching 180°, indicating linear geometry around the isocyano group [15]. This structural feature is maintained in the potassium salt form, where the ionic interaction with potassium does not significantly perturb the linear isocyano arrangement.

Tautomeric Equilibria

While potassium 2-isocyanoacetate itself does not exhibit classical tautomerism due to its ionic nature, the parent 2-isocyanoacetic acid system can theoretically participate in prototropic tautomerism [20] [21]. The hydrogen cyanide/hydrogen isocyanide tautomeric system (HCN ⇌ HNC) serves as a model for understanding the energetic relationships in isocyano compounds [20]. However, the activation barrier for isocyano-cyano tautomerization is exceptionally high (approximately 12,000 cm⁻¹), making such interconversions kinetically forbidden under normal conditions [20].

The presence of the carboxylate functionality in the acetate framework introduces additional complexity through potential keto-enol tautomerism of the α-position relative to the carbonyl group [22]. However, the electron-withdrawing nature of the isocyano group significantly reduces the acidity of the α-hydrogen, thereby limiting enolization tendencies compared to conventional acetate derivatives [22].

Conformational Analysis

The molecular conformation of potassium 2-isocyanoacetate is governed by the geometric constraints of the linear isocyano group and the planar carboxylate moiety. The preferred conformation likely adopts a staggered arrangement to minimize steric interactions between the isocyano group and the carboxylate oxygens. Quantum chemical calculations would be required to determine precise conformational preferences, although the relatively rigid nature of both functional groups limits conformational flexibility compared to more flexible organic molecules [23] [24].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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